Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)-, also known by its CAS number 83584-84-3, is a chemical compound that belongs to the class of amides. This compound features a pyridoindole structure, which is characterized by a fused ring system that incorporates nitrogen atoms. The molecular formula for this compound is C₁₅H₁₅N₃O, with a molecular weight of approximately 253.30 g/mol. It exhibits various physical properties, including a density of 1.3 g/cm³ and a boiling point of 523.4 ºC at 760 mmHg .
Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- is classified under organic compounds due to its carbon-containing structure. It is primarily sourced from chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical research. The compound has potential applications in scientific research, particularly in studies related to mutagenicity and carcinogenicity due to its structural analogs found in various food products .
The synthesis of Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- can be achieved through various chemical pathways involving the reaction of appropriate precursors. One common method includes the acylation of the corresponding amine derivative with acetic anhydride or acetyl chloride under controlled conditions.
The molecular structure of Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- features a pyridoindole backbone with an acetamide functional group:
CC(=O)N1C=CC2=C(N=C(C=C2C=C1)C(=N)C)C(C)=C(C)C
.The compound exhibits specific physicochemical properties:
Acetamide derivatives are known to participate in several chemical reactions including:
The reactivity of Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- can be influenced by the electronic properties of the pyridoindole moiety, which may enhance its nucleophilicity or electrophilicity depending on the reaction conditions employed.
Research indicates that related compounds exhibit significant mutagenic activity as demonstrated in Ames tests and other mutagenicity assays .
Relevant data such as partition coefficients and reactivity profiles are essential for understanding its behavior in biological systems .
Acetamide, N-(1,4-dimethyl-5H-pyrido(4,3-b)indol-3-yl)- has potential applications in:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0